molecular formula C19H28N2O2 B10978195 Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10978195
M. Wt: 316.4 g/mol
InChI Key: DYLVMJXEELWSGU-UHFFFAOYSA-N
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Description

CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexyl group, an ethoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group and the cyclohexyl group. Common synthetic routes include:

    Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.

    Introduction of Ethoxyphenyl Group: This step often involves the use of ethoxybenzene derivatives and coupling reactions such as Suzuki or Heck coupling.

    Attachment of Cyclohexyl Group: This can be done through alkylation reactions using cyclohexyl halides or cyclohexyl alcohols.

Industrial Production Methods

Industrial production of CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:

    CYCLOHEXYL[4-(2-METHOXYPHENYL)PIPERIDINO]METHANONE: Similar structure but with a methoxy group instead of an ethoxy group.

    CYCLOHEXYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with a methoxy group instead of an ethoxy group.

The uniqueness of CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

cyclohexyl-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H28N2O2/c1-2-23-18-11-7-6-10-17(18)20-12-14-21(15-13-20)19(22)16-8-4-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3

InChI Key

DYLVMJXEELWSGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3

Origin of Product

United States

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